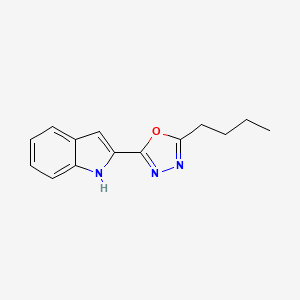
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5
説明
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, or DSB-SB-Cy5, is a novel fluorescent dye developed for use in scientific research. It is a water-soluble dye that is highly photostable and shows strong fluorescence in the near-infrared (NIR) region. It has been used in a variety of applications, including cell imaging, fluorescence in situ hybridization (FISH), and flow cytometry. DSB-SB-Cy5 is a promising new tool for researchers due to its low cytotoxicity, high photostability, and low cost.
科学的研究の応用
Synthesis and Properties
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 and similar compounds have been studied for their unique synthesis methods and properties. For instance, Kussler and Balli (1989) explored the synthesis of Bis(dimethinemerocyanine) Dyes with isolated chromophores, which share a similar structural framework to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5. They noted the aggregation tendency of these dyes in various solvents, highlighting their unique optical properties in different environments (Kussler & Balli, 1989). Additionally, the study by Tsai et al. (2013) on thiophene 1,1-dioxides, which can be structurally related to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, provides insights into tuning optoelectronic properties of such compounds (Tsai et al., 2013).
Chemical Reactions and Interactions
Research has also focused on the chemical reactions and interactions involving bis-sulfone compounds, which are structurally analogous to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5. Singh and Whitesides (1994) investigated reagents for rapid reduction of disulfide bonds in proteins, highlighting the potential biochemical applications of such compounds (Singh & Whitesides, 1994). Furthermore, the work by Ritch and Chivers (2011) on a sulfur(II) complex of a dithioimidodiphosphinate offers insight into the coordination chemistry of sulfur-containing compounds (Ritch & Chivers, 2011).
Polymer Synthesis and Applications
The synthesis and applications of polymers containing sulfone groups have been widely studied. Percec et al. (2001) discussed the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, providing a foundation for understanding the chemistry of sulfone-containing polymers and their potential applications (Percec et al., 2001). Another example is the work by Bae et al. (2009) on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which are related to the Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 in their sulfone content and potential applications in fuel cells (Bae et al., 2009).
作用機序
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, also known as Sulfo-Cyanine5, is a synthetic dye that belongs to the cyanine family . It is primarily used for labeling various biomolecules, including proteins, antibodies, peptides, and nucleic acids (DNA and RNA) . The primary targets of this compound are therefore these biomolecules, which it binds to for visualization and quantification purposes .
Mode of Action
The compound interacts with its targets through a process known as labeling. It attaches to the biomolecules in an aqueous phase without the use of any organic co-solvent . This makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents . The compound’s mode of action is therefore a physical interaction with its targets, resulting in their labeling for further analysis .
Biochemical Pathways
The compound’s labeling of biomolecules can affect these biochemical pathways by enabling the visualization and quantification of the biomolecules involved .
Pharmacokinetics
It is known that the compound is highly hydrophilic and water-soluble . This suggests that it may have good bioavailability due to its ability to dissolve in water and therefore circulate in the body.
Result of Action
The primary result of Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5’s action is the labeling of biomolecules. This allows for the visualization and quantification of these molecules, which can be crucial in various research and clinical applications . For example, it can help in identifying and tracking the distribution of specific proteins or nucleic acids within a cell or tissue .
Action Environment
The action of Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 can be influenced by various environmental factors. For instance, the compound’s labeling efficiency can be affected by the pH of the environment . It is known to be ph-insensitive, which means it can function effectively across a wide range of ph levels . Furthermore, the compound’s water solubility suggests that it can function well in aqueous environments .
Safety and Hazards
特性
IUPAC Name |
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(2E,4E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48As2N2O6S6/c1-36(2)30-26-28(38-48-20-21-49-38)14-16-32(30)40(18-8-10-24-52(42,43)44)34(36)12-6-5-7-13-35-37(3,4)31-27-29(39-50-22-23-51-39)15-17-33(31)41(35)19-9-11-25-53(45,46)47/h5-7,12-17,26-27H,8-11,18-25H2,1-4H3,(H-,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUAZYHUQBKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48As2N2O6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747172 | |
| Record name | 4-[5-(1,3,2-Dithiarsolan-2-yl)-2-{(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 | |
CAS RN |
1069134-33-3 | |
| Record name | 4-[5-(1,3,2-Dithiarsolan-2-yl)-2-{(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



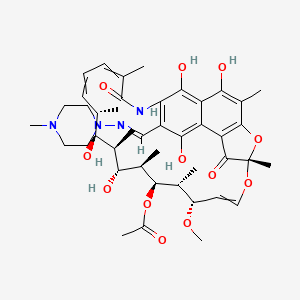

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
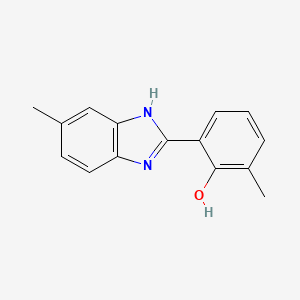
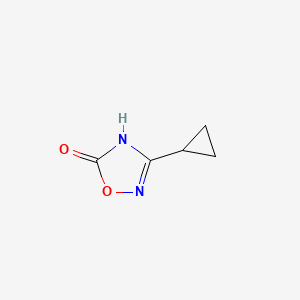
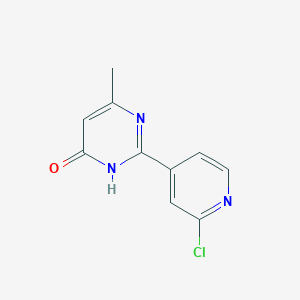
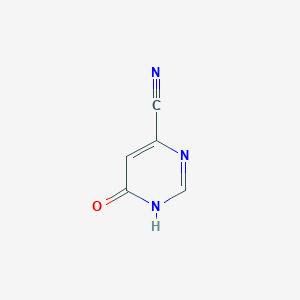


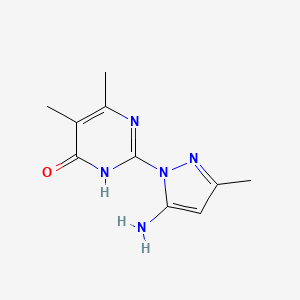
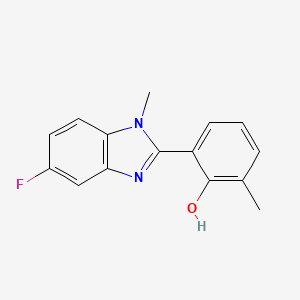

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
